molecular formula C17H12FN3OS2 B2935309 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 900000-60-4

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2935309
CAS No.: 900000-60-4
M. Wt: 357.42
InChI Key: TUOSOCDKBHVXKK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group and a fused thiazolo-benzothiazole moiety. Its structural complexity arises from the [1,3]thiazolo[4,5-g][1,3]benzothiazole core, which incorporates two sulfur atoms and a methyl substituent at position 5.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-9-19-12-6-7-13-16(15(12)23-9)24-17(20-13)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOSOCDKBHVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic routes, and biological relevance.

Structural and Functional Group Comparisons
Compound Name Core Heterocycle Substituents Key Functional Groups Reference
2-(4-Fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide [1,3]thiazolo[4,5-g][1,3]benzothiazole 7-Methyl, 4-fluorophenyl Acetamide, fluorophenyl, methyl
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole Pyridin-2-yl, 4-fluorophenyl Acetamide, fluorophenyl, pyridinyl
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(4-fluorophenyl)acetamide Pyrimidine 4,6-Dimethoxy, 4-fluorophenyl Acetamide, fluorophenyl, methoxy
5-Chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide (CDD-823953) Benzamide Chloro, hydroxy, methoxy, nitro Benzamide, nitro, chloro

Key Observations :

  • The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler thiazole or pyrimidine-based analogs. This fused system may enhance π-π stacking interactions in biological targets compared to monocyclic cores .
  • The 4-fluorophenyl group is a common substituent in analogs, likely contributing to metabolic stability and lipophilicity. However, the methyl group at position 7 in the target compound could sterically hinder binding compared to smaller substituents in GSK1570606A .
Physicochemical and Spectral Properties
  • IR Spectroscopy : The absence of C=O stretches (~1660 cm⁻¹) in triazole derivatives () contrasts with the target compound, which retains the acetamide carbonyl. This suggests distinct tautomeric behavior and electronic environments .
  • 1H-NMR : Fluorophenyl protons in analogs resonate at δ 7.2–7.8 ppm, while methyl groups in thiazole systems (e.g., 7-methyl in the target compound) appear at δ 2.3–2.6 ppm, consistent with deshielding effects observed in fused heterocycles .
Crystallographic and Structural Validation
  • The target compound’s structure could be resolved using SHELX programs (), which are widely employed for small-molecule refinement. Analogous acetamide derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) have been characterized via X-ray crystallography, confirming planar arrangements of aryl and heterocyclic groups .

Biological Activity

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-g][1,3]benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-fluoroaniline with 2-chloroacetyl chloride to form an intermediate compound which is then reacted with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors involved in cancer cell proliferation and survival. The exact pathways and targets are still under investigation; however, preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation and inhibition of DNA synthesis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these compounds have been reported in the range of 6.90–51.46 μM when compared with doxorubicin as a reference drug . Notably, derivatives containing electron-withdrawing groups showed enhanced cytotoxicity.

Case Studies

Several case studies have highlighted the anticancer potential of thiazole-benzothiazole derivatives:

  • Study on Thiazolopyridazine Derivatives :
    • Findings : Compounds with similar structures demonstrated IC50 values against MCF-7 cells ranging from 10.39 to 14.34 μM.
    • : These compounds exhibited higher cytotoxicity than doxorubicin in certain cases, indicating their potential as effective anticancer agents .
  • Evaluation Against Normal Cells :
    • In a comparative study against normal human breast cells (MCF-10A), compounds with high cytotoxic profiles against cancer cells showed significantly higher IC50 values in normal cells, suggesting selective toxicity towards cancerous cells .

Data Table: Cytotoxicity Overview

CompoundCell LineIC50 Value (μM)Reference Drug IC50 (μM)
Compound 7cMCF-710.3919.35
Compound 7sHCT-1166.9011.26
Compound 7pA54922.9623.47

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